molecular formula C6H12ClNOS B13789928 5-Oxa-9-thia-2-azaspiro[3.5]nonane;hydrochloride

5-Oxa-9-thia-2-azaspiro[3.5]nonane;hydrochloride

Cat. No.: B13789928
M. Wt: 181.68 g/mol
InChI Key: RKNBJFNNGUOPNQ-UHFFFAOYSA-N
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Description

5-Oxa-9-thia-2-azaspiro[3.5]nonane;hydrochloride is a chemical compound with the molecular formula C6H12ClNOS. It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxa-9-thia-2-azaspiro[3.5]nonane;hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a suitable precursor in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

5-Oxa-9-thia-2-azaspiro[3.5]nonane;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

5-Oxa-9-thia-2-azaspiro[3.5]nonane;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Oxa-9-thia-2-azaspiro[3.5]nonane;hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    5-Oxa-2-azaspiro[3.5]nonane;hydrochloride: Similar structure but lacks the sulfur atom.

    2-Oxa-7-azaspiro[3.5]nonane oxalate: Contains an oxalate group instead of hydrochloride.

    2-thia-7-azaspiro[3.5]nonane 2,2-dioxide hydrochloride: Contains additional oxygen atoms.

Uniqueness

5-Oxa-9-thia-2-azaspiro[3.5]nonane;hydrochloride is unique due to its specific spiro structure incorporating both oxygen and sulfur atoms. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C6H12ClNOS

Molecular Weight

181.68 g/mol

IUPAC Name

5-oxa-9-thia-2-azaspiro[3.5]nonane;hydrochloride

InChI

InChI=1S/C6H11NOS.ClH/c1-2-8-6(9-3-1)4-7-5-6;/h7H,1-5H2;1H

InChI Key

RKNBJFNNGUOPNQ-UHFFFAOYSA-N

Canonical SMILES

C1COC2(CNC2)SC1.Cl

Origin of Product

United States

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